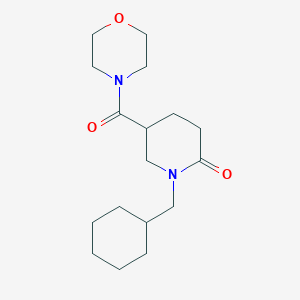![molecular formula C18H23N5O3 B6026978 4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6026978.png)
4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has shown promising results in several biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins involved in the pathogenesis of various diseases. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects
Several biochemical and physiological effects of this compound have been reported in scientific research studies. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. Moreover, it has been demonstrated to have a neuroprotective effect by preventing the death of neurons and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine in lab experiments include its high purity, stability, and specificity towards the target proteins or enzymes. However, the limitations of using this compound include its low solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, the toxicity and side effects of this compound have not been fully elucidated, which can pose a risk to the researchers handling it.
Orientations Futures
Several future directions for the research on 4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine can be explored. One of the areas of research can be the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research can be the development of novel derivatives of this compound with improved pharmacological properties. Moreover, the toxicity and safety profile of this compound can be further studied to ensure its safe use in clinical trials.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various scientific research studies. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine involves the reaction of 2-methyl-4-pyrimidinamine with 4-(2-furoyl)-1-piperazinecarboxylic acid, followed by the addition of morpholine. The reaction is carried out in the presence of a suitable solvent and a catalyst under specific reaction conditions. The purity and yield of the compound can be improved by performing various purification techniques such as recrystallization, chromatography, and distillation.
Applications De Recherche Scientifique
4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine has shown potential therapeutic applications in several scientific research studies. This compound has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
furan-2-yl-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-14-19-16(13-17(20-14)22-8-11-25-12-9-22)21-4-6-23(7-5-21)18(24)15-3-2-10-26-15/h2-3,10,13H,4-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERYQIKSHDWDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6026900.png)
![methyl 1-chloro-5-[(ethoxyimino)methyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6026903.png)
![N-[(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]-2-thiophenecarboxamide](/img/structure/B6026911.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6026919.png)
![5-(benzylamino)-1-[(benzyloxy)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6026930.png)
![N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide]](/img/structure/B6026935.png)

![6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6026947.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-phenoxypropanamide](/img/structure/B6026958.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B6026962.png)
![2-hydroxy-3-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B6026977.png)
![9-[4-(benzyloxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6026986.png)
amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6026990.png)